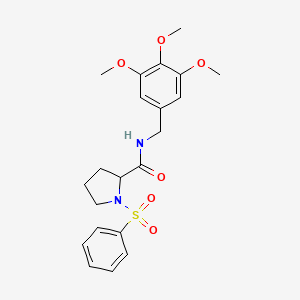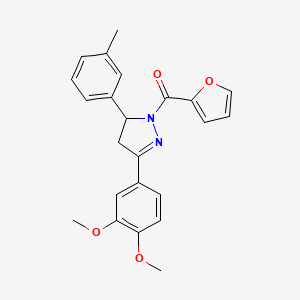
1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide
Übersicht
Beschreibung
1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide, also known as PTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTM is a proline-based compound that has been studied for its ability to modulate the activity of certain proteins in the body. In
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide involves its ability to modulate the activity of certain proteins in the body. Specifically, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to inhibit the activity of a protein called Hsp90. Hsp90 is involved in the regulation of many cellular processes, including the growth and proliferation of cancer cells. By inhibiting the activity of Hsp90, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to have several biochemical and physiological effects in the body. In addition to its ability to inhibit the activity of Hsp90, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to modulate the activity of other proteins, including Akt and ERK. These proteins are involved in many cellular processes, including cell growth, proliferation, and survival. By modulating the activity of these proteins, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide can have a variety of effects on the body, including the inhibition of cancer cell growth and the promotion of neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide in lab experiments is its ability to selectively target certain proteins in the body. This allows researchers to study the effects of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide on specific cellular processes without affecting other processes in the body. Additionally, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide in lab experiments is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide. One area of research is the development of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide analogs that have improved pharmacological properties. These analogs could have increased potency and selectivity, which could make them more effective in treating cancer and neurological disorders. Additionally, future research could focus on the use of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide in combination with other drugs to enhance its therapeutic effects. Finally, future research could explore the potential of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide as a diagnostic tool for the detection of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been studied for its potential therapeutic applications in a variety of scientific research fields. One area of research where 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has shown promise is in the treatment of cancer. Studies have shown that 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide can inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Additionally, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to modulate the activity of certain proteins that are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-12-15(13-19(28-2)20(18)29-3)14-22-21(24)17-10-7-11-23(17)30(25,26)16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,7,10-11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMFCGWIVZEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4192697.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192705.png)
![2-bromo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4192713.png)
![6,6-dimethyl-9-(2-propoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192716.png)

![4-chloro-2-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4192727.png)
![5-(3-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4192741.png)
![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4192744.png)
![1-methyl-5-nitro-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B4192747.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4192760.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4192764.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4192791.png)